[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-(2-aminoethyl)-N-methyl-N-propan-2-ylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-10(2)13(3)11-5-4-7-14(9-11)8-6-12/h10-11H,4-9,12H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHOULFBXKZEMR-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@@H]1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Linear Synthesis Approach
The linear strategy involves sequential construction of the piperidine ring followed by functionalization. A representative pathway includes:
-
Piperidine Ring Formation : Cyclization of δ-amino ketones via intramolecular reductive amination. For example, treating 5-aminopentan-2-one with sodium cyanoborohydride in methanol yields the piperidine scaffold.
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Aminoethyl Introduction : Alkylation of the piperidine nitrogen with 2-bromoethylamine hydrobromide in the presence of potassium carbonate and acetonitrile achieves 1-(2-aminoethyl)piperidine.
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Isopropyl-methyl-amine Coupling : Reacting the intermediate with methyl isopropyl ketone under reductive amination conditions (e.g., H₂/Pd-C) installs the final substituent.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NaBH₃CN, MeOH, 25°C | 78 | 92 |
| 2 | K₂CO₃, CH₃CN, 80°C | 65 | 88 |
| 3 | H₂/Pd-C, EtOH, 50°C | 72 | 95 |
Convergent Synthesis via Fragment Coupling
This approach leverages pre-formed fragments to streamline synthesis:
-
Piperidine-3-yl-isopropyl-methyl-amine Preparation :
-
Fragment Union :
Advantages :
Optimization of Critical Reaction Parameters
Stereochemical Control
Enantioselective synthesis is achieved via:
Solvent and Catalyst Screening
Optimal conditions for the final reductive amination step:
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Pd/C (10%) | 50 | 12 | 72 |
| THF | Ra-Ni | 60 | 8 | 68 |
| DCM | PtO₂ | 40 | 24 | 55 |
Ethanol with Pd/C emerged as the optimal system, balancing yield and reaction time.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Challenges
-
Genotoxic Impurities : Residual alkylating agents (e.g., bromoethylamine) are controlled via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).
Comparative Analysis with Structural Analogues
| Compound | Synthetic Route | Yield (%) | Purity (%) |
|---|---|---|---|
| [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-amine | Reductive amination | 68 | 91 |
| [(S)-1-(2-Amino-propyl)-piperidin-3-yl]-isopropyl-amine | Grignard alkylation | 61 | 87 |
| Target Compound | Convergent coupling | 72 | 95 |
The target compound’s convergent method outperforms analogues in yield and purity due to optimized fragment coupling .
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethylenediamine, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a piperidine core with an aminoethyl substituent, which contributes to its biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.
Pharmaceutical Development
Antidepressant Activity : Research indicates that compounds similar to [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine exhibit potential antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could enhance mood regulation in animal models, suggesting a pathway for developing new antidepressants .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its interaction with receptors involved in cognitive functions could lead to advancements in therapies for conditions like ADHD and schizophrenia.
Research Findings : A recent investigation into piperidine derivatives revealed that they can influence dopamine receptor activity, which is pivotal in managing symptoms of ADHD .
Synthesis of Complex Molecules
This compound serves as a precursor in the synthesis of more complex molecules, particularly those involving nitrogen-containing heterocycles. Its reactivity allows for the introduction of various functional groups, making it versatile in organic synthesis.
Table 1: Synthesis Pathways Involving this compound
Biological Assays
The compound can be utilized in various biological assays to evaluate its pharmacological effects. It is often tested for cytotoxicity and receptor binding affinities.
Example Study : A comparative analysis of this compound against standard antidepressants showed promising results in reducing anxiety-like behaviors in rodent models .
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s piperidine backbone and tertiary amine functionality are shared with several analogs. Below, we analyze key differences in substituents, stereochemistry, and applications.
Structural and Functional Group Variations
Table 1: Comparative Analysis of Piperidine-Based Tertiary Amines
Key Observations
MSC2364588’s morpholinyl and thiochromeno groups confer kinase inhibitory activity, illustrating how bulkier substituents enable target-specific interactions .
Stereochemical Influence: The (R)-configuration in the target compound may optimize binding to chiral biological targets, a feature absent in non-stereospecific analogs like methyl(2-methylpropyl)amine .
Molecular Weight and Complexity :
- Simpler amines (e.g., methyl(2-methylpropyl)amine) lack the multifunctional groups required for advanced applications, limiting their use to basic industrial roles .
- Higher molecular weight analogs like MSC2364588 are tailored for therapeutic targets but face synthetic challenges .
Discontinued Status: The discontinuation of this compound highlights synthesis or stability issues, prompting reliance on newer analogs like MSC2364588 in drug discovery .
Biological Activity
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine, also known by its chemical formula C11H25N3, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of piperidine, a class of compounds known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C11H25N3
- Molecular Weight: 199.34 g/mol
- CAS Number: 1354010-21-1
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Interaction:
- Enzyme Inhibition:
Anticancer Activity
Recent research has demonstrated that certain piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one study noted that a related compound showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that this compound may also possess similar anticancer properties.
Neuroprotective Effects
The compound's interaction with cholinergic systems indicates its potential for neuroprotective effects. By inhibiting cholinesterase, it may enhance acetylcholine availability, which is crucial for cognitive function and memory. This mechanism is particularly relevant in the context of Alzheimer's disease treatment .
Study 1: M3 Muscarinic Receptor Activation
A detailed study examined the activation of M3R by similar piperidine derivatives. The findings suggested that compounds with specific structural features could significantly enhance receptor binding affinity, leading to increased cell proliferation in colorectal cancer models .
Study 2: Cholinesterase Inhibition
Another investigation focused on the inhibition of cholinesterase by piperidine derivatives, including this compound. Results indicated that these compounds could effectively reduce cholinesterase activity in vitro, supporting their potential use in Alzheimer's disease management .
Data Table: Biological Activities of Piperidine Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine, and how can their efficiency be evaluated in academic settings?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, reacting a substituted piperidine precursor with isopropyl-methyl-amine under catalytic conditions (e.g., palladium or organocatalysts). Efficiency is assessed via yield (gravimetric analysis), purity (HPLC ≥95%), and stereochemical fidelity (chiral HPLC or optical rotation). Comparative studies using solvents like DMF (polar aprotic) or THF (ether) can optimize reaction kinetics .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include piperidine ring protons (δ 1.5–3.0 ppm) and ethylamine chain protons (δ 2.5–3.5 ppm).
- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (e.g., m/z ≈ 227 for C₁₁H₂₅N₃) and fragmentation patterns.
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and chiral columns for enantiomeric purity .
Advanced Research Questions
Q. How can researchers address low yields in the stereoselective synthesis of the R-enantiomer?
- Methodological Answer :
- Chiral Catalysts : BINOL-derived catalysts or chiral auxiliaries (e.g., Evans oxazolidinones) during key steps.
- Solvent Optimization : Non-polar solvents (e.g., hexane) may enhance enantiomeric excess (ee) by reducing racemization.
- Temperature Control : Lower temperatures (0–5°C) can stabilize transition states favoring the R-configuration.
- Monitoring : Use chiral HPLC with a racemic standard to quantify ee .
Q. What strategies resolve contradictions in antimicrobial activity data across bacterial strains?
- Methodological Answer :
- QSAR Modeling : Use MOE software to correlate structural descriptors (e.g., Log P, molar refractivity) with activity. Terms like Log P indicate membrane permeability, while steric parameters (SMR) reflect target binding.
- Assay Standardization : Compare broth microdilution (MIC) and disk diffusion (zone of inhibition) under identical conditions (pH, temperature).
- Target Analysis : Evaluate bacterial enzyme polymorphisms (e.g., dihydrofolate reductase) via molecular docking .
Q. Which computational parameters best predict the compound’s biological activity?
- Methodological Answer :
- Lipophilicity (Log P) : Critical for membrane penetration; optimize via substituent modifications (e.g., adding hydrophobic groups).
- Steric Descriptors (SMR) : Correlate with binding pocket compatibility.
- Electronic Parameters : HOMO/LUMO energies predict electron donor/acceptor interactions.
- Docking Simulations : Prioritize binding affinity (ΔG) and hydrogen-bonding patterns with targets like bacterial enzymes .
Q. How should stability studies be designed to evaluate degradation pathways under physiological conditions?
- Methodological Answer :
- Incubation Conditions : Use buffers at pH 2.0 (gastric), 7.4 (blood), and 9.0 (intestinal) at 37°C.
- Analytical Tools : LC-MS/MS to identify degradation products (e.g., hydrolysis of the ethylamine chain).
- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidation susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
